molecular formula C10H10N2O5 B8522701 4-Nitrobenzoylalanine

4-Nitrobenzoylalanine

Cat. No.: B8522701
M. Wt: 238.20 g/mol
InChI Key: CBMCTOCBSFJMEG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrobenzoylalanine (systematic name: 4-nitro-L-phenylalanine) is a nitro-substituted derivative of the amino acid phenylalanine. Its structure features a para-nitro (-NO₂) group on the phenyl ring of phenylalanine, making it a valuable intermediate in peptide synthesis and biochemical studies.

Key Properties (Inferred):

  • Molecular Formula: C₉H₁₀N₂O₄ (anhydrous form).
  • Molecular Weight: ~210.19 g/mol (anhydrous).
  • Purity: Available at 98% purity in custom synthesis .

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

(2S)-2-[(4-nitrobenzoyl)amino]propanoic acid

InChI

InChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-2-4-8(5-3-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15)/t6-/m0/s1

InChI Key

CBMCTOCBSFJMEG-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs of Substituted Phenylalanine

The following compounds share structural similarities with 4-nitrobenzoylalanine, differing in substituents or backbone modifications:

Compound Name Molecular Formula Substituent/Modification Purity Key Notes
(S)-4-Nitrophenylalanine C₉H₁₀N₂O₄ Para-nitro on phenylalanine 98% Custom synthesis; enantiomerically pure
4-Nitro-L-phenylalanine monohydrate C₉H₁₀N₂O₄·H₂O Hydrated form 95–98% Used in peptide research
3-Amino-3-(4-fluorophenyl)propionic acid C₉H₁₀FNO₂ Para-fluoro; propionic acid backbone 95% Fluorine’s electron-withdrawing effects differ from nitro
4-Chloro-N-allylaniline C₉H₁₀ClN Chloro and allyl groups 96% Aniline derivative; lacks amino acid backbone

Key Observations:

  • Nitro vs. Fluoro Substituents: The nitro group (-NO₂) in this compound is a stronger electron-withdrawing group than fluorine (-F), significantly altering electronic properties and reactivity. This impacts applications in catalysis or drug design .
  • Backbone Modifications: Compounds like 3-Amino-3-(4-fluorophenyl)propionic acid replace the α-amino acid backbone with propionic acid, reducing biological compatibility compared to phenylalanine derivatives .

Nitro-Substituted Aromatic Compounds

Compounds with nitro groups on aromatic rings but distinct backbones:

Compound Name Molecular Formula Structure Purity Applications
4-(3-Nitrophenyl)benzoic acid C₁₃H₉NO₄ Nitro on biphenyl system 95% Intermediate in organic synthesis
4-Nitrobenzylamine hydrochloride C₇H₉ClN₂O₂ Benzylamine with nitro group 98% Used in pharmaceutical salt formation

Key Differences :

  • Backbone Rigidity: this compound’s amino acid backbone enhances solubility in aqueous systems compared to rigid aromatic acids like 4-(3-Nitrophenyl)benzoic acid (melting point: 301°C) .
  • Biological Relevance: The amino acid structure of this compound makes it more suitable for biochemical studies than 4-Nitrobenzylamine hydrochloride, which lacks a chiral center and peptide compatibility .

Research Findings and Data Gaps

  • Toxicity and Safety: Limited data exist for nitro-substituted phenylalanines. For structurally related compounds like 4-(4-Nitrobenzyloxy)-benzylamine, toxicity and environmental persistence remain uncharacterized .
  • Synthetic Utility : this compound derivatives are critical in synthesizing enzyme inhibitors or fluorescent probes, leveraging the nitro group’s redox activity .

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